molecular formula C11H22N2O B8783545 1-[(Piperidin-4-yl)methyl]piperidin-4-ol CAS No. 548769-71-7

1-[(Piperidin-4-yl)methyl]piperidin-4-ol

Cat. No.: B8783545
CAS No.: 548769-71-7
M. Wt: 198.31 g/mol
InChI Key: DJSIQNWLZJXUHG-UHFFFAOYSA-N
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Description

1-[(Piperidin-4-yl)methyl]piperidin-4-ol (P4MP4), a bicyclic piperidine derivative, has garnered attention for its unique structural features and biological activity. It was identified in a high-throughput screen of 2,239 compounds as a potent inhibitor of Neisseria meningitidis adhesion to cultured cells, demonstrating effects on bacterial aggregation and type IV pilus (T4P) dynamics akin to phenothiazines . Its structure comprises two piperidine rings: one substituted with a hydroxymethyl group and the other linked via a methylene bridge.

Properties

CAS No.

548769-71-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C11H22N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h10-12,14H,1-9H2

InChI Key

DJSIQNWLZJXUHG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antitumor Piperidin-4-ol Derivatives

Compound Name Substituents Molecular Formula Key Activity Reference
P4MP4 Bicyclic piperidine C11H20N2O Anti-bacterial adhesion
Compound 2 () Bis-aryl sulfonyl, phenethyl linker C41H46N4O6S2 NSCLC cytotoxicity
Compound 4 () Hydroxymethyl, bis-aryl sulfonyl C42H48N4O7S2 Moderate NSCLC activity

Piperidin-4-ol Derivatives in Central Nervous System (CNS) Disorders

Piperidin-4-ol derivatives substituted with heterocycles or aryl groups have shown promise as dopamine D2 receptor antagonists:

  • 1-(1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate (, Compound 11): Exhibited high selectivity for D2 receptors (IC50 = 12 nM) with a 4-methoxyindole group enhancing binding affinity.
  • 1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (, Compound 13): The 4-bromophenyl group improved metabolic stability, though reduced solubility .

Table 2: Dopamine D2 Antagonists

Compound Name Substituents Molecular Formula Key Activity Reference
Compound 11 () 4-Methoxyindole, benzimidazolone C22H23N3O3 D2 antagonism (IC50 = 12 nM)
Compound 13 () Pyrrolopyridine, 4-bromophenyl C20H21BrN3O2 Improved metabolic stability

Anti-Infective and Anti-Adhesion Piperidin-4-ol Analogues

  • 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (): Substitution with a thiophene ring resulted in moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), though less potent than P4MP4 in bacterial adhesion inhibition .
  • 1-[(4-Aminophenyl)methyl]piperidin-4-ol (): The 4-aminophenyl group enhanced solubility but eliminated anti-adhesion effects, underscoring the importance of hydrophobic substituents for bacterial target engagement .

Structural Modifications and Activity Trends

  • Hydrophobic vs. Hydrophilic Groups : Bulky aryl or sulfonyl groups (e.g., , Compounds 2–4) improve antitumor activity but reduce solubility. Conversely, polar groups (e.g., hydroxymethyl in , Compound 4) enhance solubility at the cost of potency.
  • Bicyclic vs. Monocyclic Systems: P4MP4’s bicyclic structure provides rigidity, favoring T4P inhibition, whereas monocyclic derivatives (e.g., ) require larger substituents for comparable activity.

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